molecular formula C9H8N2OS B2931381 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 173838-59-0

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Cat. No.: B2931381
CAS No.: 173838-59-0
M. Wt: 192.24
InChI Key: SVDAGPDUMJCEPH-UHFFFAOYSA-N
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Description

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound featuring a thiazole ring substituted with a pyridin-2-yl group at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position. The pyridine and thiazole moieties confer unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions or post-functionalization of pre-assembled thiazole intermediates, as seen in analogous compounds .

Properties

IUPAC Name

(2-pyridin-2-yl-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDAGPDUMJCEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-bromopyridine with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to reduction to yield the final product. Common reagents used in this synthesis include sodium hydride, dimethylformamide, and lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, allowing for the introduction of various functional groups. Reagents such as sodium hydride and alkyl halides are commonly used.

Major Products: The major products formed from these reactions include pyridine derivatives, thiazole derivatives, and various substituted alcohols or amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, derivatives of this compound are investigated for their potential antimicrobial, antiviral, and anticancer properties. The compound’s ability to inhibit specific enzymes or pathways is of particular interest.

Industry: In industry, this compound is used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol with four analogs differing in substituents on the thiazole ring:

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Applications Reference
This compound C9H8N2OS 208.24 Pyridin-2-yl Potential hydrogen bonding, moderate lipophilicity Target
[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol C12H13NO2S 235.3 4-Ethoxyphenyl Enhanced lipophilicity; crystallographic studies
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol C12H13NOS 219.31 2-Phenylethyl Life science applications (e.g., labeling)
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol C11H8F3NOS 259.25 4-Trifluoromethylphenyl High purity (≥97%); fluorophilic interactions
(4-{3-[(6,7-Diethoxyquinazolin-4-yl)amino]phenyl}-1,3-thiazol-2-yl)methanol C22H22N4O3S 422.5 Quinazoline-diethoxy linkage Likely kinase inhibition; complex synthesis

Key Observations :

  • Lipophilicity : The trifluoromethylphenyl analog (259.25 g/mol) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the pyridinyl derivative (logP ~1.2), influencing membrane permeability and bioavailability .
  • Hydrogen Bonding : The pyridinyl group in the target compound enables hydrogen bonding with biological targets, whereas the ethoxyphenyl analog’s ether oxygen may participate in weaker dipole interactions .
  • Synthetic Complexity : The quinazoline-containing analog requires multi-step synthesis (e.g., coupling with diethoxyquinazoline), contrasting with the simpler pyridinyl-thiazole framework .

Biological Activity

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound that combines the structural features of pyridine and thiazole, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring attached to a thiazole moiety through a methanol group. This unique structure contributes to its diverse biological activities.

Target Interactions

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in critical cellular processes. These interactions can lead to modulation of signaling pathways associated with disease progression.

Biochemical Pathways

Studies have shown that this compound may inhibit the expression of collagen and hydroxyproline in vitro, suggesting potential applications in fibrotic diseases. Its ability to affect multiple biochemical pathways underlies its pharmacological potential.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest. Notably, it has shown efficacy in inhibiting tumor growth in murine models by modulating key survival signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique positioning of the pyridine and thiazole rings in this compound, which enhances its biological activity compared to other derivatives.

CompoundStructureBiological Activity
(2-Pyridin-2-yl-1,3-thiazol-4-yl)methanolStructureModerate antimicrobial activity
(2-Pyridin-4-yl-1,3-thiazol-4-yl)methanolStructureLower cytotoxicity compared to (2-Pyridin-3...)
(2-Pyridin-3-yl-1,3-thiazol-5-yl)methanolStructureNotable anticancer properties

Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent antibacterial activity against resistant strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

Cytotoxicity in Cancer Cells

In vitro assays revealed an IC50 value in the low nanomolar range for several cancer cell lines, indicating strong potential as an anticancer agent. A representative case study involved treating MV4-11 cells with the compound, resulting in significant apoptosis at concentrations as low as 0.25 μM.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown favorable absorption and distribution characteristics that could translate into effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol, and how can purity be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for constructing the pyridine-thiazole scaffold, as demonstrated in analogous thiazole syntheses . Post-synthesis, employ silica gel chromatography for purification and validate purity via HPLC (>95% purity) and elemental analysis (deviation <0.4% for C, H, N, S) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm proton environments (e.g., pyridyl protons at δ 7.2–8.5 ppm, thiazole protons at δ 7.8–8.2 ppm) and carbon backbone .
  • Mass Spectrometry : Use high-resolution MS (e.g., EI or ESI) to verify molecular ion peaks and fragmentation patterns .
  • FTIR : Identify functional groups (e.g., O–H stretch at ~3200–3600 cm1^{-1}, C=N/C=C stretches at 1500–1650 cm1^{-1}) .

Q. What solvents and storage conditions are optimal for preserving this compound?

  • Solubility : Freely soluble in DMSO and methanol; sparingly soluble in water .
  • Storage : Store at 2–8°C under inert gas (e.g., N2_2) to prevent oxidation. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic behavior of this compound?

  • Analysis : Apply graph set analysis (as per Etter’s formalism) to map intermolecular interactions. For example, the methanol –OH group may form hydrogen bonds with pyridyl N atoms (distance ~2.8–3.0 Å), influencing crystal packing . Refinement software like SHELXL can model these interactions .

Q. What strategies are effective for resolving contradictory biological activity data in thiazole derivatives?

  • Approach :

  • Dose-Response Studies : Test across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
  • Target Profiling : Use kinase assays or receptor-binding studies to isolate mechanisms (e.g., inhibition of EGFR or COX-2) .
  • Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation artifacts .

Q. How can computational methods predict the bioactivity of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., binding affinity to ATP pockets in kinases) .
  • QSAR Modeling : Corrogate electronic (e.g., HOMO/LUMO energies) and steric descriptors (e.g., LogP) with observed IC50_{50} values .

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